molecular formula C20H14F2N6O3 B2375789 5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1206999-54-3

5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2375789
CAS No.: 1206999-54-3
M. Wt: 424.368
InChI Key: QXCPYYCYONYAIL-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H14F2N6O3 and its molecular weight is 424.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole units has been a subject of interest due to their potential biological activities. A study by Dürüst et al. (2012) highlights the synthesis of oxadiazolyl pyrrolo triazole diones through the 1,3-dipolar cycloaddition reaction. These compounds have been investigated for their anti-protozoal and cytotoxic activities, demonstrating the chemical versatility and potential therapeutic applications of this chemical class (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Biological Activities and Applications

1,2,4-Triazole and oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiprotozoal effects. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for their antimicrobial activities, finding that some compounds showed good to moderate activities against various microorganisms. This underscores the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advanced Materials and Photophysical Properties

The incorporation of 1,2,4-oxadiazole and 1,2,4-triazole moieties into polymers and other materials has been explored for enhancing the photophysical properties of these materials. Chen and Chen (2004) developed copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments, demonstrating their potential in improving electron affinity and luminescent properties of materials for electronic applications (Chen & Chen, 2004).

Drug Development and In Silico Studies

The design and synthesis of triazole derivatives for pharmaceutical applications have also been supported by in silico studies to predict drug-likeness and microbial investigation outcomes. Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates and evaluated their antibacterial, antifungal, and antimycobacterial activities, demonstrating the compounds' potential as antimicrobial agents. The in-silico analysis further supported their drug-likeness properties, indicating a promising avenue for drug development (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

5-(3,4-difluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N6O3/c1-10-4-2-3-5-12(10)18-23-15(31-25-18)9-27-17-16(24-26-27)19(29)28(20(17)30)11-6-7-13(21)14(22)8-11/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCPYYCYONYAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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